N,N-Dimethyl-2-pyrrolidinecarboxamide hydrochloride
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Overview
Description
N,N-Dimethyl-2-pyrrolidinecarboxamide hydrochloride is an organic compound with the molecular formula C7H15ClN2O. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its white crystalline appearance and solubility in water and some organic solvents .
Scientific Research Applications
N,N-Dimethyl-2-pyrrolidinecarboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in acylation and esterification reactions.
Biology: The compound is utilized in biochemical studies to understand enzyme mechanisms and protein interactions.
Safety and Hazards
The safety information for “N,N-Dimethyl-2-pyrrolidinecarboxamide hydrochloride” indicates that it may cause skin and eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water .
Preparation Methods
The synthesis of N,N-Dimethyl-2-pyrrolidinecarboxamide hydrochloride typically involves the reaction of N,N-dimethylpyrrolidine-2-carboxamide with hydrochloric acid. The process includes dissolving the amide in a suitable solvent, followed by the addition of hydrochloric acid to form the hydrochloride salt. The product is then filtered and crystallized to obtain the pure compound . Industrial production methods may involve similar steps but on a larger scale, ensuring higher yields and purity.
Chemical Reactions Analysis
N,N-Dimethyl-2-pyrrolidinecarboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form different derivatives, depending on the reagents and conditions used.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-pyrrolidinecarboxamide hydrochloride involves its interaction with specific molecular targets. It acts as a catalyst in various chemical reactions, facilitating the formation of desired products by lowering the activation energy. The compound’s molecular structure allows it to interact with enzymes and proteins, influencing their activity and function .
Comparison with Similar Compounds
N,N-Dimethyl-2-pyrrolidinecarboxamide hydrochloride can be compared with similar compounds such as:
N,N-Dimethylformamide: Both compounds are used as solvents and catalysts in organic synthesis, but this compound has a more specific application in acylation and esterification reactions.
N,N-Dimethylacetamide: Similar to this compound, this compound is used in the synthesis of pharmaceuticals and fine chemicals, but it differs in its molecular structure and specific applications.
This compound stands out due to its unique structure and specific catalytic properties, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
N,N-dimethylpyrrolidine-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH/c1-9(2)7(10)6-4-3-5-8-6;/h6,8H,3-5H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPOVCMGNNCPFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCCN1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246172-31-5 |
Source
|
Record name | 2-Pyrrolidinecarboxamide, N,N-dimethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1246172-31-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-dimethylpyrrolidine-2-carboxamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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